molecular formula C9H18O2 B6205201 (1-methoxy-3,3-dimethylcyclopentyl)methanol CAS No. 2731010-99-2

(1-methoxy-3,3-dimethylcyclopentyl)methanol

Cat. No. B6205201
CAS RN: 2731010-99-2
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methoxy-3,3-dimethylcyclopentyl)methanol, also known as 1-MDCM, is an organic compound that has recently been studied for its potential use in scientific research. This compound is a derivative of cyclopentanol and has a unique structure that makes it a useful tool in certain experiments.

Scientific Research Applications

(1-methoxy-3,3-dimethylcyclopentyl)methanol has a number of potential applications in scientific research. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as an inhibitor of certain enzymes. In addition, it has been used to study the structure of proteins and the mechanism of action of certain drugs.

Mechanism of Action

(1-methoxy-3,3-dimethylcyclopentyl)methanol is known to interact with a variety of enzymes, including cytochrome P450, caspase-3, and thrombin. It has been shown to inhibit the activity of these enzymes, which can have a variety of effects on the biochemical and physiological processes of a cell.
Biochemical and Physiological Effects
(1-methoxy-3,3-dimethylcyclopentyl)methanol has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and gene expression. In addition, it has been shown to have anti-inflammatory and antioxidant effects, as well as the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

(1-methoxy-3,3-dimethylcyclopentyl)methanol has a number of advantages for lab experiments. It is easy to synthesize and has a relatively low cost, making it an attractive option for researchers. It is also relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (1-methoxy-3,3-dimethylcyclopentyl)methanol can be toxic at high concentrations, so it is important to use it in accordance with safety guidelines.

Future Directions

(1-methoxy-3,3-dimethylcyclopentyl)methanol has a number of potential future directions. One potential application is in the development of new drugs, as it has been shown to modulate the activity of certain enzymes. In addition, it could be used in the development of new materials, as its unique structure could be used to create materials with specific properties. Finally, it could be used in the development of new diagnostic tests, as its ability to interact with certain enzymes could be used to detect the presence of certain diseases or conditions.

Synthesis Methods

(1-methoxy-3,3-dimethylcyclopentyl)methanol can be synthesized using a number of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde and a ketone to form a β-hydroxy ketone. The reaction can be catalyzed by an acid or base and the product can be isolated by distillation. Other methods, such as the Mitsunobu reaction, can also be used to synthesize (1-methoxy-3,3-dimethylcyclopentyl)methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1-methoxy-3,3-dimethylcyclopentyl)methanol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3,3-dimethylcyclopentene", "methanol", "sodium hydride", "iodomethane", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: 3,3-dimethylcyclopentene is reacted with methanol in the presence of sodium hydride to form (1-methoxy-3,3-dimethylcyclopentyl)methanol.", "Step 2: The product from step 1 is then reacted with iodomethane in the presence of sodium hydride to form (1-iodo-3,3-dimethylcyclopentyl)methanol.", "Step 3: The product from step 2 is reduced with sodium borohydride to form (1-methoxy-3,3-dimethylcyclopentyl)methanol.", "Step 4: The product from step 3 is purified by extraction with dichloromethane, followed by washing with hydrochloric acid and sodium hydroxide solutions, and drying over magnesium sulfate.", "Step 5: The purified product is obtained by evaporation of the solvent diethyl ether." ] }

CAS RN

2731010-99-2

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.